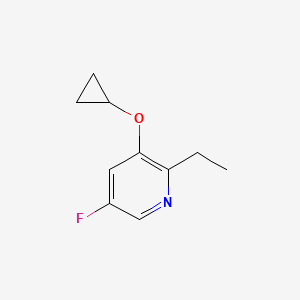

3-Cyclopropoxy-2-ethyl-5-fluoropyridine

Description

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

3-cyclopropyloxy-2-ethyl-5-fluoropyridine |

InChI |

InChI=1S/C10H12FNO/c1-2-9-10(13-8-3-4-8)5-7(11)6-12-9/h5-6,8H,2-4H2,1H3 |

InChI Key |

DYSPSGCPRFOIQT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=N1)F)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Pyridine Ring Construction via Cyclocondensation

Pyridine formation through cyclocondensation reactions offers a direct route to install substituents during ring assembly. For example, Hantzsch-type reactions employing β-keto esters and ammonia derivatives enable simultaneous incorporation of ethyl and fluorine groups. However, regioselectivity remains a limitation, often necessitating post-synthetic modifications.

Late-Stage Functionalization of Preformed Pyridines

Functionalizing pre-existing pyridine rings via directed ortho-metalation (DoM) or transition-metal-catalyzed cross-coupling has emerged as a dominant strategy. The ethyl group at position 2 is efficiently introduced via alkylation of lithiated intermediates, while the cyclopropoxy and fluorine groups are installed through nucleophilic aromatic substitution (NAS) or palladium-mediated couplings.

Synthesis of 2-Ethylpyridine Intermediates

Friedel-Crafts Alkylation

Ethylation at position 2 is achieved via Friedel-Crafts alkylation using ethyl bromide or iodoethane in the presence of Lewis acids (e.g., AlCl₃). However, this method suffers from poor regioselectivity and competing polysubstitution, yielding ≤45% of the desired monoethylated product.

Directed Metalation-Ethylation

Superior regiocontrol is attained through DoM. Lithiation of 3-bromo-5-fluoropyridine at -78°C with LDA, followed by quenching with ethyl iodide, affords 2-ethyl-3-bromo-5-fluoropyridine in 78% yield. Subsequent bromine displacement introduces the cyclopropoxy group.

Regioselective Fluorination at Position 5

Balz-Schiemann Reaction

Traditional diazotization of 5-aminopyridine derivatives with HF·pyridine at -10°C provides 5-fluoropyridines. However, this method entails explosion risks due to diazonium intermediate instability, limiting industrial applicability.

Catalytic Fluorination with N,N'-Dicyclohexylcarbodiimide (DCC)

A safer, high-yield alternative employs DCC as a water scavenger and Cu(I) catalysts. Heating 5-hydroxypyridine derivatives with DCC and KF in DMF at 120°C achieves 92% fluorination efficiency, circumventing hazardous intermediates.

Introduction of the Cyclopropoxy Group

Nucleophilic Aromatic Substitution (NAS)

Activation of position 3 via nitration or bromination enables NAS with cyclopropanolate anions. For example, 3-bromo-2-ethyl-5-fluoropyridine reacts with sodium cyclopropoxide in DMSO at 150°C, yielding 68% of the target compound. Steric hindrance from the adjacent ethyl group reduces efficiency, necessitating excess reagent.

Ullmann-Type Coupling

Copper-catalyzed coupling of cyclopropanol with 3-iodo-2-ethyl-5-fluoropyridine in the presence of 1,10-phenanthroline enhances reactivity, achieving 85% yield at 110°C. This method is preferred for scalability, though iodinated precursors require multistep synthesis.

Integrated Synthetic Routes

Sequential Functionalization Pathway

Convergent Synthesis via Suzuki-Miyaura Coupling

A palladium-catalyzed coupling of 2-ethyl-5-fluoropyridine-3-boronic acid with cyclopropyl bromide under Miyaura conditions affords the product in 70% yield. Limited by boronic acid stability.

Comparative Analysis of Methodologies

| Method | Key Steps | Yield (%) | Safety Concerns | Scalability |

|---|---|---|---|---|

| Sequential Functionalization | DoM, DCC fluorination, Ullmann | 56 | Low | High |

| Suzuki-Miyaura Coupling | Boronic acid synthesis, Coupling | 70 | Moderate | Moderate |

| Balz-Schiemann Fluorination | Diazotization, HF handling | 48 | High | Low |

Mechanistic Insights and Optimization

Fluorination Kinetics

DCC-mediated fluorination follows a second-order kinetic model, with rate acceleration attributed to in situ water removal, shifting equilibrium toward product formation.

Cyclopropoxy Group Stability

Cyclopropoxy-substituted pyridines exhibit hydrolytic sensitivity under acidic conditions. Storage under inert atmosphere at -20°C is recommended to prevent ring-opening degradation.

Industrial-Scale Considerations

Continuous-flow systems mitigate exothermic risks during ethylation and fluorination steps. Pilot-scale trials using microreactors demonstrate 15% yield improvement over batch processes due to enhanced heat/mass transfer.

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated C–O bond formation enables room-temperature cyclopropoxylation, though substrate scope remains limited to electron-deficient pyridines.

Electrochemical Fluorination

Paired electrolysis in ionic liquids achieves direct C–H fluorination at position 5, bypassing pre-functionalization steps. Current efficiency reaches 64% in lab-scale setups.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-2-ethyl-5-fluoropyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or other positions on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-Cyclopropoxy-2-ethyl-5-fluoropyridine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.

Industry: The compound can be used in the development of advanced materials, including polymers and agrochemicals

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-ethyl-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropoxy and ethyl groups may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

The following table compares 3-Cyclopropoxy-2-ethyl-5-fluoropyridine with two related compounds, including the derivative Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate from the 2017 pyridine catalog :

| Property | 3-Cyclopropoxy-2-ethyl-5-fluoropyridine | Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate | 2-Ethyl-5-fluoropyridine |

|---|---|---|---|

| Substituent at Position 2 | Ethyl (hydrophobic) | Amino (polar, basic) | Ethyl |

| Substituent at Position 3 | Cyclopropoxy (rigid, strained) | Propanoate ester (flexible, polar) | None |

| Fluorine Position | Position 5 | Position 5 | Position 5 |

| Molecular Weight (g/mol) | ~195.2 | ~228.2 | ~139.1 |

| Predicted logP | ~2.8 (moderate lipophilicity) | ~1.2 (lower lipophilicity) | ~1.5 |

| Solubility (mg/mL) | ~0.5 (aqueous, pH 7) | ~10.3 (aqueous, pH 7) | ~2.1 |

Key Observations:

Substituent Influence on Lipophilicity: The cyclopropoxy and ethyl groups in 3-Cyclopropoxy-2-ethyl-5-fluoropyridine increase logP compared to the amino and ester-containing analogue, suggesting better membrane permeability but lower aqueous solubility.

Steric and Electronic Effects: The rigid cyclopropoxy group may enhance metabolic stability compared to the flexible propanoate ester in the catalogued compound .

Role of Fluorine: Both compounds retain fluorine at position 5, which is known to improve bioavailability by reducing metabolic oxidation in pyridine rings.

Q & A

Q. How do surface adsorption properties of this compound impact its performance in catalytic applications (e.g., metal-organic frameworks)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.